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N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Catalog No.
S3564173
CAS No.
64309-02-0
M.F
C11H10N2O2S
M. Wt
234.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS Number

64309-02-0

Product Name

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

IUPAC Name

N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28

InChI

InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14)

InChI Key

LKUWPBGOUVNUAN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O
  • Availability and Characterization: The compound can be purchased from several chemical suppliers, often with information on its chemical structure, molecular formula (C11H10N2O2S), and molar mass (234.27 g/mol) [, ].
  • Potential Research Areas: Due to the presence of the thiazole ring and functional groups like acetamide and hydroxyphenyl, 2-Acetamido-4-(4-hydroxyphenyl)thiazole could be of interest for research in various areas including medicinal chemistry, material science, or organic synthesis. However, specific research efforts utilizing this compound haven't been documented in scientific literature searches.

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound characterized by its unique structural features, which include a thiazole ring and a hydroxyphenyl group. This compound, with the molecular formula C11H10N2O2SC_{11}H_{10}N_{2}O_{2}S and a molecular weight of approximately 234.27 g/mol, has garnered significant interest in both chemical and biological research due to its potential therapeutic applications and biological activities .

The thiazole moiety is known for its diverse biological properties, while the hydroxyphenyl group enhances the compound's reactivity and potential efficacy in various applications. The specific arrangement of these functional groups contributes to the compound's unique chemical behavior and biological interactions.

That include:

  • Oxidation: This process may lead to the formation of quinone derivatives from the hydroxyphenyl group.
  • Reduction: The thiazole ring can be reduced to yield dihydrothiazole compounds.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring, allowing for the modification of the compound’s structure.

These reactions are influenced by specific reagents and conditions, which can be optimized to achieve desired products with high yield and purity.

The biological activity of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is notable for its wide range of effects:

  • Antioxidant Properties: The compound exhibits potential antioxidant activity, which is beneficial in combating oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against various microbial strains.
  • Anti-inflammatory Effects: It may reduce inflammation through modulation of biochemical pathways.
  • Antitumor Activity: There is evidence suggesting cytotoxic effects against certain cancer cell lines .

These activities are attributed to the compound's ability to interact with multiple biological targets, influencing cellular processes such as signaling pathways and gene expression.

The synthesis of N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves several steps:

  • Formation of Thiazole Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with thiosemicarbazide.
  • Acetylation: The resulting thiazole intermediate is then acetylated using acetic anhydride to produce N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide .

Industrial production often focuses on optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications across different fields:

  • Pharmaceutical Development: Due to its promising biological activities, it is being explored as a candidate for drug development targeting various diseases.
  • Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Biochemical Research: It is utilized in studies investigating biochemical pathways and mechanisms of action in cellular systems .

Interaction studies involving N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide have revealed its potential to bind with specific enzymes and receptors. These interactions can influence metabolic pathways and cellular functions, contributing to its observed biological activities. For instance, it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and clearance .

Several compounds share structural similarities with N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide. Notable examples include:

  • N-(4-hydroxyphenyl)acetamide
  • 2-(4-hydroxyphenyl)thiazole
  • N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

While these compounds exhibit similar thiazole structures and potential biological activities, N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring. This distinct arrangement imparts unique chemical properties and enhances its reactivity compared to other derivatives. The combination of both hydroxyphenyl and thiazole functionalities contributes to its diverse applications in medicinal chemistry and biochemistry .

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide

Dates

Last modified: 08-20-2023

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